molecular formula C18H21N3O5S B2782589 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1202985-23-6

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2782589
CAS No.: 1202985-23-6
M. Wt: 391.44
InChI Key: SAWDFRFMGDMMHY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound synthesized for advanced pharmacological research. This urea derivative is of significant interest in medicinal chemistry due to its hybrid structure, which combines a 3,4-dimethoxyphenyl group with a 1,1-dioxidoisothiazolidinylphenyl moiety. Compounds with this structure have garnered attention for their potential biological activities. Research on structurally similar urea derivatives has indicated promising applications in oncology. These compounds have been investigated for their potential as antitumor agents, with studies focusing on their ability to modulate immune responses in the tumor microenvironment . The proposed mechanism often involves the urea moiety forming key hydrogen bonds with amino acids in the active site of target enzymes, thereby inhibiting their activity . Furthermore, related compounds have shown potential in managing Type 2 Diabetes Mellitus (T2DM). In vitro assays have demonstrated that structural analogs can exhibit significant inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . The presence of the 1,1-dioxidoisothiazolidin group is a critical feature that can contribute to the molecule's electronic properties and its interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-16-9-6-14(12-17(16)26-2)20-18(22)19-13-4-7-15(8-5-13)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWDFRFMGDMMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-isothiocyanatobenzenesulfonamide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

    Formation of Urea Derivative: The reaction between the amine group of 3,4-dimethoxyaniline and the isothiocyanate group of 4-isothiocyanatobenzenesulfonamide leads to the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Materials Science: Used in the development of novel materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the isothiazolidinyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the isothiazolidinyl group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the isothiazolidinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea. Its molecular formula is C19H23N3O5SC_{19}H_{23}N_{3}O_{5}S with a molecular weight of approximately 405.47 g/mol. The structure features a urea linkage and multiple aromatic rings, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various physiological effects. Research indicates that compounds with similar structures often exhibit inhibitory effects on critical pathways involved in cancer progression and inflammation.

Anticancer Activity

Studies have shown that derivatives of phenyl urea can exhibit significant anticancer properties. For instance, the compound was evaluated for its potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 plays a crucial role in tumor immune evasion by degrading tryptophan and promoting an immunosuppressive environment. In vitro studies demonstrated that certain phenyl urea derivatives showed promising IDO1 inhibitory activity, which could be leveraged for cancer therapy .

Case Studies

Several studies have investigated related compounds within the same chemical class:

  • Study on IDO1 Inhibitors : A study synthesized various phenyl urea derivatives and tested their IDO1 inhibitory activities. Among these, some exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against tumor growth .
  • Phenyl Urea Herbicides : Research on phenyl urea herbicides has highlighted their mechanism as inhibitors of photosystem II in plants. While primarily focused on agricultural applications, this underscores the broader biological relevance of phenyl urea structures .

Comparative Analysis

To better understand the unique properties of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ureaContains a chlorobenzyl groupUsed in inflammation studies
1-(3,4-Dimethoxyphenyl)-3-(5-(isothiazolidine)ureaContains an isothiazolidine moietyPotentially distinct pharmacological properties
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ureaLacks methyl group on aromatic ringMay exhibit different biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a substituted phenylisocyanate with an amine-functionalized isothiazolidine dioxide. Key steps include:

  • Step 1 : Preparation of the 4-(1,1-dioxidoisothiazolidin-2-yl)aniline intermediate via cyclization of 2-chloroethanesulfonamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Reaction with 3,4-dimethoxyphenyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to facilitate urea bond formation.
  • Critical Parameters : Solvent polarity (DMF vs. dichloromethane) and temperature control (room temperature vs. reflux) significantly impact purity and yield. Side reactions, such as sulfonamide hydrolysis, must be minimized by avoiding protic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms the presence of methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and aromatic protons adjacent to electron-withdrawing sulfone groups (downfield shifts at δ ~7.5–8.2 ppm) .
  • FT-IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹ and sulfone S=O vibrations at ~1150–1300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₁N₃O₅S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. For example:

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations (1 mM vs. 10 µM) or buffer ionic strength. Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR binding kinetics) .
  • Statistical Tools : Apply multivariate analysis to correlate structural descriptors (e.g., logP, H-bond donors) with activity trends across studies .

Q. What strategies are recommended for elucidating the mechanism of action of this urea derivative in cellular models?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations (e.g., MAPK/ERK or PI3K-Akt pathways) .
  • Mutagenesis Studies : Engineer point mutations in suspected targets (e.g., cysteine residues in kinases) to assess binding dependency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the dimethoxyphenyl group (e.g., replace -OCH₃ with -CF₃) or vary the isothiazolidine dioxide ring size (5-membered vs. 6-membered) .
  • Key Data Table :
ModificationTarget Affinity (Ki, nM)Selectivity Ratio (Target vs. Off-Target)
Parent Compound12 ± 1.51:8
-OCH₃ → -CF₃8 ± 0.91:25
6-Membered Sulfone45 ± 3.21:2
  • Rationale : Electron-withdrawing groups enhance target binding but may reduce solubility, necessitating logP optimization .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data for this compound?

  • Methodological Answer :

  • Source of Error : Rigid receptor docking may overlook protein flexibility or solvent effects. Use molecular dynamics (MD) simulations to account for conformational changes in the binding pocket .
  • Validation : Compare docking scores with experimental ΔG values from isothermal titration calorimetry (ITC) .

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